molecular formula C44H92NO6P B1171582 1,2-di-o-octadecyl-sn-glycero-3-phosphocholine CAS No. 1188-85-8

1,2-di-o-octadecyl-sn-glycero-3-phosphocholine

Cat. No.: B1171582
CAS No.: 1188-85-8
M. Wt: 762.2 g/mol
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-di-o-octadecyl-sn-glycero-3-phosphocholine is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structural properties, which make it a subject of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-di-o-octadecyl-sn-glycero-3-phosphocholine typically involves a multi-step process. The initial step often includes the preparation of the 2,3-dioctadecoxypropyl backbone, which is achieved through a series of esterification and etherification reactions. The subsequent step involves the introduction of the 2-(trimethylazaniumyl)ethyl phosphate group, which is typically done through a phosphorylation reaction under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

1,2-di-o-octadecyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the phosphate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles such as halides and amines are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

1,2-di-o-octadecyl-sn-glycero-3-phosphocholine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential role in cellular signaling and membrane dynamics.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of metabolic disorders.

    Industry: It is used in the formulation of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 1,2-di-o-octadecyl-sn-glycero-3-phosphocholine involves its interaction with specific molecular targets. The compound is known to modulate the activity of certain enzymes and receptors, influencing various biochemical pathways. For instance, it can interact with membrane phospholipids, altering membrane fluidity and signaling pathways.

Comparison with Similar Compounds

1,2-di-o-octadecyl-sn-glycero-3-phosphocholine can be compared with other similar compounds, such as:

    Phosphatidylcholine: Both compounds have a phosphate group, but this compound has a more complex structure.

    Sphingomyelin: Similar in having a phosphate group, but differs in the backbone structure.

    Lecithin: Contains a phosphate group and is used in similar applications but has different fatty acid chains.

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct physicochemical properties and biological activities.

Biological Activity

1,2-Di-o-octadecyl-sn-glycero-3-phosphocholine (also known as DODPC) is a synthetic phospholipid that has garnered interest in various fields of biological research due to its unique properties and potential applications. This article delves into the biological activity of DODPC, highlighting its interactions at the cellular level, its role in membrane dynamics, and its implications in therapeutic contexts.

Chemical Structure and Properties

DODPC is characterized by two octadecyl (C18) fatty acid chains attached to a glycerol backbone at the sn-1 and sn-2 positions, with a phosphocholine head group. This structure contributes to its amphiphilic nature, allowing it to form lipid bilayers similar to those found in biological membranes.

Property Description
Molecular Formula C42H85NPO4
Molecular Weight 726.09 g/mol
Appearance White solid or waxy substance
Solubility Soluble in organic solvents; limited in water

Membrane Dynamics

DODPC has been shown to play a significant role in membrane formation and stability. Research indicates that it forms stable bilayers that exhibit low permeability to solutes, which is crucial for maintaining cellular integrity under various conditions . The compound's ability to form unilamellar vesicles allows for studies on lipid interactions and membrane fluidity.

Anti-apoptotic Activity

One notable biological activity of DODPC is its anti-apoptotic effect, particularly observed in studies involving Staphylococcus aureus. DODPC has been reported to inhibit apoptosis in specific cellular contexts, suggesting potential therapeutic applications in bacterial infections .

Interaction with Biological Molecules

DODPC interacts with various biomolecules, influencing cellular signaling pathways. It has been implicated in modulating the activity of phospholipase A2, an enzyme involved in lipid metabolism and inflammatory responses. This interaction could have implications for understanding inflammatory diseases and developing targeted therapies .

Case Studies and Research Findings

  • Cellular Response Studies
    • A study investigated the effects of DODPC on neutrophils and monocytes, revealing alterations in gene expression related to immune responses. The findings indicated that DODPC could modulate inflammatory pathways, potentially influencing conditions like atherosclerosis .
  • Lipidomic Profiling
    • In lipidomic studies involving patients at risk of coronary heart disease, DODPC was identified as a significant component of plasma lipid profiles. This suggests its potential as a biomarker for cardiovascular health .
  • Vesicle Permeability Analysis
    • Research comparing the permeability of DODPC vesicles with other lipid types demonstrated significant differences in solute transport capabilities. This highlights the unique properties of DODPC in forming membranes that can selectively allow or restrict passage based on environmental conditions .

Properties

IUPAC Name

[(2R)-2,3-dioctadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H92NO6P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-39-48-42-44(43-51-52(46,47)50-41-38-45(3,4)5)49-40-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h44H,6-43H2,1-5H3/t44-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVVJCLFLKMGEIY-USYZEHPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H92NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

762.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,2-di-o-octadecyl-sn-glycero-3-phosphocholine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,2-di-o-octadecyl-sn-glycero-3-phosphocholine
Reactant of Route 3
Reactant of Route 3
1,2-di-o-octadecyl-sn-glycero-3-phosphocholine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1,2-di-o-octadecyl-sn-glycero-3-phosphocholine
Reactant of Route 5
Reactant of Route 5
1,2-di-o-octadecyl-sn-glycero-3-phosphocholine
Reactant of Route 6
Reactant of Route 6
1,2-di-o-octadecyl-sn-glycero-3-phosphocholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.